

# Application Notes and Protocols: 1-Demethyl-Colchicine in Animal Models of Cancer

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## Compound of Interest

Compound Name: Colchicine, 1-demethyl-

Cat. No.: B15125229

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## Introduction

1-demethyl-colchicine, also known as N-deacetyl-N-formyl-colchicine, is a derivative of colchicine, a natural alkaloid extracted from the autumn crocus (*Colchicum autumnale*).<sup>[1][2]</sup> Unlike its parent compound, which is known for its anti-mitotic properties but also significant toxicity, 1-demethyl-colchicine and its prodrugs have been primarily investigated as vascular-disrupting agents (VDAs) in oncology.<sup>[3][4]</sup> The most extensively studied compound in this class is the water-soluble phosphate prodrug ZD6126.<sup>[3][5]</sup> In vivo, ZD6126 is rapidly converted by phosphatases into its active form, N-acetylcolchinol, which exerts potent anti-tumor effects by selectively targeting the immature and poorly formed vasculature of solid tumors.<sup>[5]</sup> This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of cancer.

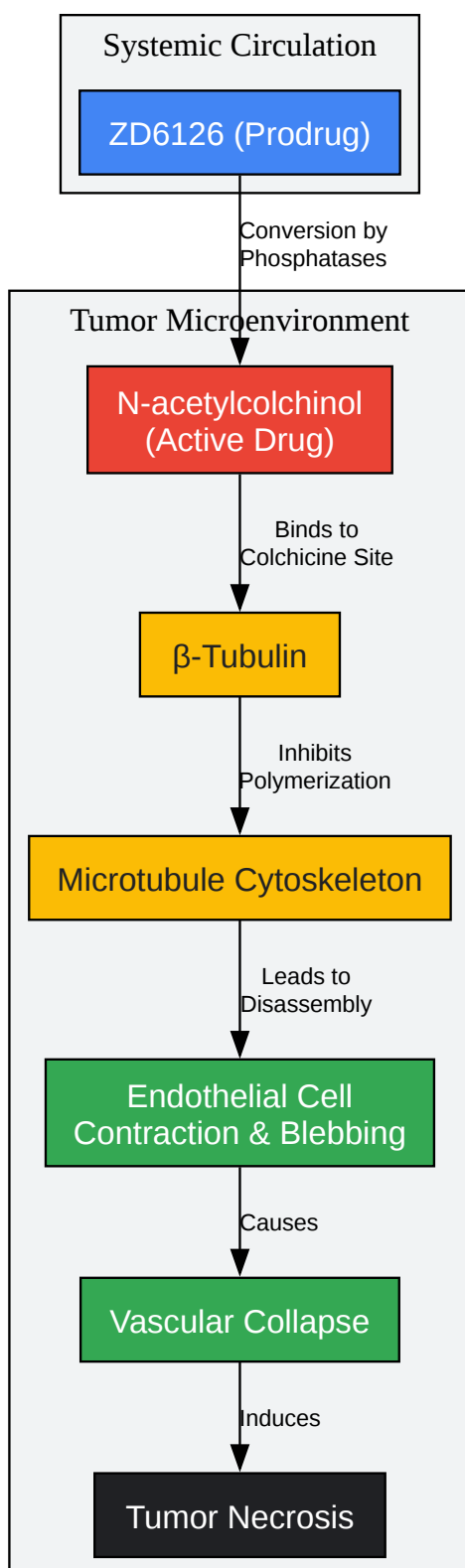
## Mechanism of Action: Vascular Disruption

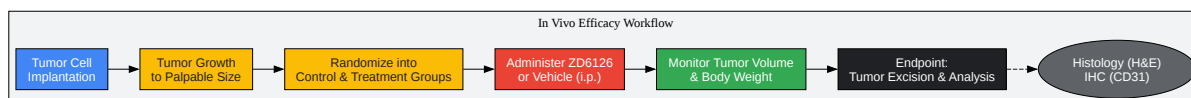
The primary anti-cancer mechanism of 1-demethyl-colchicine's active form, N-acetylcolchinol, is not direct cytotoxicity to cancer cells but rather the targeted disruption of tumor vasculature.<sup>[6][7]</sup> The process begins with the systemic administration of the prodrug ZD6126, which is then converted to the active molecule.

- **Tubulin Binding:** N-acetylcolchinol binds to the colchicine-binding site on  $\beta$ -tubulin, a key component of cellular microtubules.<sup>[5]</sup>

- **Microtubule Depolymerization:** This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the microtubule cytoskeleton.[\[4\]](#)[\[5\]](#)
- **Endothelial Cell Shape Change:** Tumor endothelial cells are particularly sensitive to this disruption. The collapse of their cytoskeleton induces rapid changes in cell morphology, including cell contraction and membrane blebbing.[\[5\]](#)
- **Vascular Collapse:** These morphological changes lead to the loss of endothelial cell integrity, causing a collapse of the tumor's blood vessels.[\[8\]](#) This results in a shutdown of blood flow to the tumor core.
- **Tumor Necrosis:** The acute deprivation of oxygen and nutrients leads to extensive hemorrhagic necrosis in the central regions of the tumor, typically observed within 24 hours of administration.[\[6\]](#)[\[9\]](#)

This selective action spares the more stable, well-established vasculature of healthy tissues, providing a therapeutic window.[\[8\]](#) However, a thin rim of viable tumor cells often remains at the periphery, which is supplied by the more stable vasculature of the host tissue.[\[6\]](#)[\[7\]](#)





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